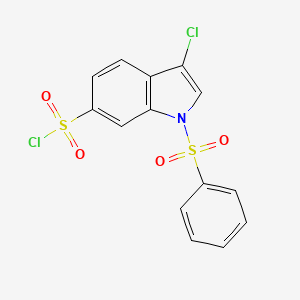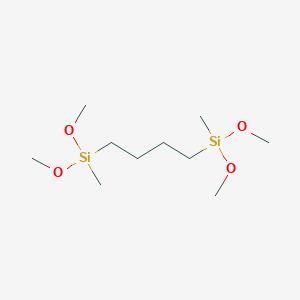
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is a chemical compound with the molecular formula C10H24O4Si2 It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Dimethoxymethylsilane: Dimethoxymethylsilane is reacted with a suitable alkylating agent in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial applications. The reaction conditions are carefully controlled to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Applications De Recherche Scientifique
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane
- 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
Uniqueness
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
875909-99-2 |
|---|---|
Formule moléculaire |
C10H26O4Si2 |
Poids moléculaire |
266.48 g/mol |
Nom IUPAC |
4-[dimethoxy(methyl)silyl]butyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C10H26O4Si2/c1-11-15(5,12-2)9-7-8-10-16(6,13-3)14-4/h7-10H2,1-6H3 |
Clé InChI |
SWIWVYUDWDVRPX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(CCCC[Si](C)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
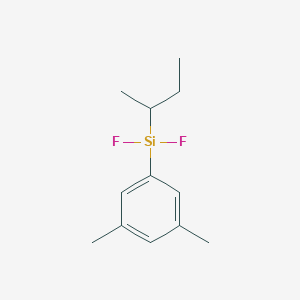
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
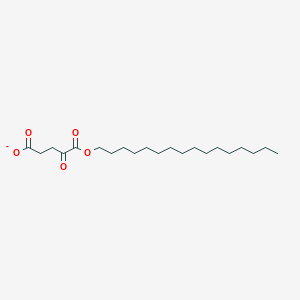


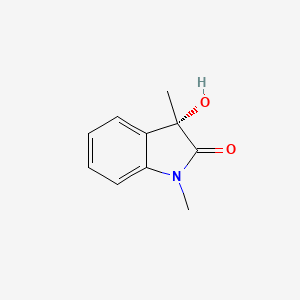
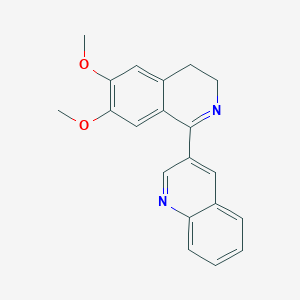
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
